(4-(Butylsulfonamidomethyl)phenyl)boronic acid
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Overview
Description
- The butylsulfonamidomethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the phenylboronic acid intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: The reaction is typically performed at room temperature under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of (4-(Butylsulfonamidomethyl)phenyl)boronic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Butylsulfonamidomethyl)phenyl)boronic acid typically involves the following steps:
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Formation of the Phenylboronic Acid Intermediate:
- The phenylboronic acid intermediate can be synthesized via the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
- Reaction conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: (4-(Butylsulfonamidomethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution Reactions: Various substituted sulfonamides.
Scientific Research Applications
(4-(Butylsulfonamidomethyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of boron-containing polymers and materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (4-(Butylsulfonamidomethyl)phenyl)boronic acid depends on its application:
In Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium
Properties
IUPAC Name |
[4-[(butylsulfonylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-2-3-8-18(16,17)13-9-10-4-6-11(7-5-10)12(14)15/h4-7,13-15H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZPEPUSUKGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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